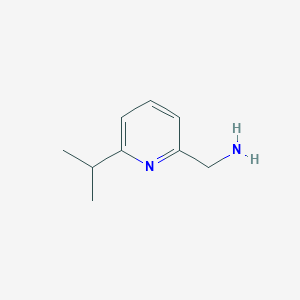

(6-Isopropylpyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-propan-2-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSKGOYOAGQEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Isopropylpyridin 2 Yl Methanamine and Its Analogues

Direct Synthesis Approaches

The direct synthesis of (6-Isopropylpyridin-2-yl)methanamine involves creating the key aminomethyl functionality from a suitable precursor already containing the 6-isopropylpyridine core. Common strategies include reductive amination of the corresponding aldehyde and the reduction of a nitrile group.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgbeilstein-journals.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine. wikipedia.orgnih.gov In the context of synthesizing this compound, this pathway typically starts from 6-isopropylpicolinaldehyde.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-8 | Highly toxic, but effective and selective. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, various solvents | Less toxic alternative to NaBH₃CN, high yielding. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Ni | Can be used for direct reductive amination. wikipedia.org |

Nitrile Reduction Methods

Another primary route for the synthesis of this compound is through the reduction of 6-isopropylpicolinonitrile. This method is a fundamental transformation in organic synthesis for preparing primary amines. vanderbilt.edu The nitrile group (C≡N) at the 2-position of the pyridine (B92270) ring is reduced to an aminomethyl group (-CH₂NH₂).

A range of powerful reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for the reduction of nitriles to primary amines. vanderbilt.edugoogle.com Other hydride reagents such as diborane (B8814927) (B₂H₆) can also be utilized. vanderbilt.edu Additionally, catalytic hydrogenation is a viable method, often employing catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. vanderbilt.edu The choice of reagent can depend on the presence of other functional groups within the molecule to ensure chemoselectivity.

Precursor-Based Transformations from Pyridine Derivatives

The synthesis can also be achieved by starting with a pyridine derivative where a suitable leaving group is present at the 2-methyl position. A common precursor for this strategy is 2-(chloromethyl)-6-isopropylpyridine. The methanamine group is then introduced via a nucleophilic substitution reaction.

In this approach, the chloromethyl derivative is treated with a nitrogen nucleophile. For the synthesis of the primary amine, reagents such as sodium azide (B81097) followed by reduction, or ammonia (B1221849) itself can be used. A well-established method involves the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nitrogen source, followed by hydrolysis or hydrazinolysis to release the primary amine. This multi-step process avoids the over-alkylation often seen when using ammonia directly. scribd.com Patent literature describes analogous syntheses starting from chloro-substituted pyridines, which are converted to the final amine product through amidation and subsequent reduction. google.comgoogle.com

Derivatization Strategies from Pre-existing Pyridine Scaffolds

Once the this compound scaffold is obtained, it can be further modified to create a library of analogues. These strategies involve reactions on the pyridine ring or transformations of the methanamine moiety.

Alkylation and Arylation Reactions on the Pyridine Ring

The pyridine ring, while electron-deficient, can undergo functionalization such as alkylation and arylation, although this can be challenging. youtube.com Direct C-H arylation of pyridines can be achieved using transition-metal catalysis, providing a route to bis(hetero)aryl products. nih.gov Rhodium(I)-catalyzed direct arylation has been developed as an efficient method that avoids the need for pre-functionalization of the pyridine ring. nih.gov

For C4-alkylation, Minisci-type reactions can be employed. A strategy using a simple maleate-derived blocking group allows for regioselective alkylation at the C-4 position of various pyridines. nih.gov This method is operationally simple and scalable. nih.gov The introduction of a bromine atom onto the pyridine ring, for instance at the 3-position, provides a handle for further functionalization through cross-coupling reactions.

Table 2: Selected Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents/Conditions | Position | Description |

|---|---|---|---|

| Direct Arylation | Rh(I) catalyst, Aryl Bromide | Ortho position | Forms bis(hetero)aryl compounds without pre-functionalization. nih.gov |

| C4-Alkylation | Maleate blocking group, Minisci conditions | C-4 position | Regioselective introduction of alkyl groups. nih.gov |

Functional Group Interconversions at the Methanamine Moiety

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations. fiveable.meslideshare.net These interconversions allow for the synthesis of a diverse set of derivatives.

The primary amine can be readily N-alkylated or N-arylated to form secondary or tertiary amines. Reductive amination, for instance, can be used to introduce additional alkyl groups by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent. harvard.edu The amine can also be acylated with acyl chlorides or carboxylic acids to form amides. semanticscholar.org For example, the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was achieved from the corresponding pyridine-2-ylmethanamines. semanticscholar.org Furthermore, the methanamine group can potentially be oxidized to form the corresponding imine or amide derivatives. These transformations highlight the utility of the aminomethyl group as a key site for molecular diversification.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-isopropylpicolinaldehyde |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 6-isopropylpicolinonitrile |

| Lithium aluminum hydride |

| Diborane |

| 2-(chloromethyl)-6-isopropylpyridine |

| Sodium azide |

| Potassium phthalimide |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines |

| 2-ethoxycarbonyl-5-methyl-6-chloropyridine |

Strategies for Introducing the Isopropyl Moiety

The introduction of an isopropyl group at the C6 position of the pyridine ring is a key step in the synthesis of this compound. Several synthetic strategies can be employed to achieve this, often involving the use of organometallic reagents or functional group transformations.

One common approach involves the reaction of a pre-functionalized pyridine, such as a 6-halopyridine, with an isopropyl-containing nucleophile. For instance, Grignard reagents like isopropylmagnesium bromide can be coupled with 2-substituted-6-chloropyridines in the presence of a suitable catalyst. Another strategy is the direct C-H functionalization of the pyridine ring, although achieving regioselectivity at the C6 position can be challenging and may require the use of directing groups. nih.gov

Alternatively, the pyridine ring can be constructed with the isopropyl group already in place. This can be achieved through condensation reactions. For example, a multi-component reaction could potentially be designed using a ketone bearing an isopropyl group as one of the starting materials. researchgate.net

A versatile method for the synthesis of 2,6-disubstituted pyridines involves the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org In this approach, treatment of a pyridine N-oxide with an isopropyl Grignard reagent would lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be rearomatized to yield the 2-isopropylpyridine (B1293918) derivative. Subsequent functionalization at the 6-position would be required to complete the synthesis. organic-chemistry.org

The following table summarizes some general approaches for the introduction of alkyl groups onto a pyridine ring, which are applicable for the synthesis of this compound analogues.

| Method | Reactants | Reagents/Catalyst | Product | Key Features | Reference |

| Grignard Reaction | 2-Substituted-6-halopyridine, Isopropylmagnesium halide | Ni or Pd catalyst | 2-Substituted-6-isopropylpyridine | Good for pre-functionalized pyridines. | N/A |

| Direct C-H Alkylation | Pyridine derivative, Isopropyl source | Transition metal catalyst (e.g., Rh, Ru) | Isopropyl-substituted pyridine | Atom-economical, but regioselectivity can be an issue. nih.gov | nih.gov |

| Addition to N-oxide | Pyridine N-oxide, Isopropyl Grignard reagent | Acetic anhydride (B1165640) or other rearomatizing agent | 2-Isopropylpyridine | Versatile for 2-substitution. organic-chemistry.org | organic-chemistry.org |

| Cyclization | Acyclic precursors with an isopropyl group | Acid or base catalyst | 6-Isopropylpyridine derivative | Builds the ring with the desired substituent. | researchgate.net |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen of the methanamine group or to a precursor molecule.

A well-established strategy involves the use of Evans oxazolidinone auxiliaries. rsc.org For instance, an acetic acid derivative bearing the (6-isopropylpyridin-2-yl) moiety could be coupled with a chiral oxazolidinone. Subsequent diastereoselective alkylation or other modifications at the α-position, followed by cleavage of the auxiliary, would yield the chiral product.

Another approach could utilize pseudoephedrine as a chiral auxiliary. wikipedia.org The amide formed between pseudoephedrine and a carboxylic acid precursor can undergo highly diastereoselective alkylations. Removal of the auxiliary then provides the enantiomerically enriched product.

| Chiral Auxiliary | General Application | Key Features | Reference |

| Evans Oxazolidinones | Diastereoselective alkylation, aldol, and acylation reactions. | High diastereoselectivity, well-established protocols for attachment and removal. | rsc.org |

| Pseudoephedrine | Diastereoselective alkylation of amides. | Both enantiomers are accessible, often provides crystalline intermediates. | wikipedia.org |

| Camphorsultam | Diastereoselective reactions of N-acyl derivatives. | High stereocontrol, robust and crystalline. | wikipedia.org |

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity with only a small amount of a chiral catalyst. nih.gov For the synthesis of chiral this compound and its analogues, several asymmetric catalytic strategies could be envisioned.

One potential route is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from (6-isopropylpyridin-2-yl)acetonitrile or 6-isopropylpicolinaldehyde, respectively. Chiral transition metal complexes, for example those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are highly effective for such transformations, often providing high enantiomeric excess (ee). rsc.orgresearchgate.net The asymmetric hydrogenation of vinyl ethers using ruthenium catalysts has also been shown to be highly efficient for producing chiral ethers, a strategy that could be adapted. rsc.org

Another approach is the catalytic asymmetric alkylation of the pyridine ring. For example, a copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand can afford chiral pyridines with excellent enantioselectivity. nih.gov A precursor like 2-vinyl-6-isopropylpyridine could potentially be a substrate for such a reaction.

Furthermore, the enantioselective C2-H alkylation of pyridines has been achieved using a Ni-Al bimetallic catalyst with a chiral phosphine oxide ligand, providing access to chiral pyridine derivatives. acs.org

| Catalytic Method | Precursor Type | Catalyst System (Example) | Product | Key Features | Reference |

| Asymmetric Hydrogenation | Imine or Enamine | [Rh(COD)Cl]₂ with chiral phosphine ligand | Chiral amine | High enantioselectivity, broad substrate scope. | researchgate.net |

| Asymmetric Alkylation | Alkenylpyridine | Cu-catalyst with chiral diphosphine ligand | Chiral alkylated pyridine | Introduces chirality and the alkyl chain in one step. nih.gov | nih.gov |

| Asymmetric C-H Functionalization | Pyridine | Ni-Al bimetallic catalyst with chiral ligand | Chiral alkylated pyridine | Direct functionalization of the pyridine ring. acs.org | acs.org |

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. acs.orgnih.gov In the synthesis of this compound, several green chemistry strategies can be implemented.

One of the most effective approaches is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. nih.govresearchgate.net A one-pot synthesis of substituted pyridines can be achieved through a four-component reaction under microwave irradiation, which is an energy-efficient heating method that can significantly shorten reaction times and improve yields. acs.orgnih.gov

The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ethanol (B145695), or even solvent-free conditions. researchgate.net

Catalysis plays a central role in green chemistry. The use of highly efficient and recyclable catalysts, including biocatalysts, can reduce the need for stoichiometric reagents and minimize waste. researchgate.net For instance, employing a heterogeneous catalyst that can be easily separated from the reaction mixture and reused is highly desirable.

The atom economy of a reaction, which is a measure of how many atoms from the starting materials end up in the final product, is a key metric in green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste.

| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |

| Multicomponent Reactions | One-pot synthesis of the pyridine ring. | Fewer steps, reduced waste, time and energy savings. | nih.govresearchgate.net |

| Alternative Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced environmental impact and toxicity. | researchgate.net |

| Catalysis | Use of efficient and recyclable catalysts (metal or bio-catalysts). | Lower waste, milder reaction conditions, high selectivity. | researchgate.net |

| Microwave-Assisted Synthesis | Heating for cyclization or functionalization steps. | Faster reactions, often higher yields, energy efficient. | acs.org |

| Atom Economy | Designing reactions where most atoms are incorporated into the product. | Minimizes the generation of by-products. | N/A |

Chemical Reactivity and Transformation Pathways

Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 2-position of the pyridine (B92270) ring is a key site of reactivity. Its nucleophilic nature drives a variety of chemical transformations.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to readily participate in several fundamental organic reactions:

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the halide from the alkyl group, forming a secondary or tertiary amine. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides. This is a common strategy for protecting the amine group or for synthesizing more complex molecular architectures.

Nucleophilic Addition to Carbonyls: The primary amine can undergo nucleophilic addition to the electrophilic carbon of carbonyl compounds like aldehydes and ketones. libretexts.orgmit.edulibretexts.org This initial addition forms a tetrahedral intermediate which can then undergo further reactions. libretexts.orglibretexts.org

Condensation Reactions and Schiff Base Formation

A hallmark reaction of primary amines is their condensation with carbonyl compounds to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.comnih.gov This reaction involves the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov

The formation of Schiff bases from (6-Isopropylpyridin-2-yl)methanamine and various aldehydes or ketones provides a pathway to a diverse range of ligands for coordination chemistry and building blocks for the synthesis of more complex heterocyclic systems. nih.govrsc.org The stability of the resulting imine is often enhanced by conjugation with the pyridine ring.

| Reactant | Product Type | Reaction Conditions |

| Aldehyde (R-CHO) | Schiff Base (Imine) | Typically requires mild acid or base catalysis and removal of water. |

| Ketone (R-CO-R') | Schiff Base (Imine) | Generally slower than with aldehydes; may require more forcing conditions. |

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. acs.org This makes the pyridine nitrogen basic and nucleophilic, allowing it to undergo several characteristic reactions: acs.orgbeilstein-journals.org

Protonation: As a base, the pyridine nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt. acs.org This alters the electronic properties of the ring, making it more electron-deficient.

N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium salts. acs.org This reaction introduces a permanent positive charge on the nitrogen atom. Studies on related bis(imino)pyridine systems show that N-alkylation can occur with various alkylating agents like organolithium, magnesium, and zinc reagents. acs.orgkhanacademy.org

N-Oxidation: Oxidation of the pyridine nitrogen with oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide leads to the formation of the corresponding pyridine N-oxide. acs.orgyoutube.com This transformation modifies the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. youtube.com For instance, pyridine N-oxides can be converted to 2-aminopyridines under certain conditions. nih.govnih.gov

Transformations of the Isopropyl Substituent

The isopropyl group at the 6-position of the pyridine ring can also participate in chemical transformations, primarily at the benzylic-like tertiary carbon.

Oxidation: The tertiary hydrogen of the isopropyl group is susceptible to oxidation. For instance, aerobic oxidation of 4-isopropylpyridine (B108708) in the presence of 4-propylpyridine (B73792) has been shown to produce 4-isopropylpyridine hydroperoxide, highlighting the reactivity of this position. acs.org Similar oxidation of the alkyl side-chains of benzene (B151609) derivatives to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) is a well-known transformation. beilstein-journals.org

Free Radical Bromination: The benzylic position of the isopropyl group is prone to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat) can selectively introduce a bromine atom at the tertiary carbon. libretexts.orgbeilstein-journals.org This benzylic bromide is a versatile intermediate that can be used in subsequent nucleophilic substitution reactions. libretexts.org

| Reaction Type | Reagents | Product |

| Oxidation | Air/O₂, Initiator | Isopropyl hydroperoxide derivative |

| Free Radical Bromination | N-Bromosuccinimide (NBS), Light/Heat | 6-(1-Bromo-1-methylethyl)pyridin-2-yl)methanamine |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically performed on a halogenated derivative of the molecule.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov To utilize this reaction for the functionalization of this compound, a halogen atom (e.g., Br or Cl) would first need to be introduced onto the pyridine ring, for instance at the 3- or 5-position.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

The presence of the aminomethyl group can influence the reaction. The amine can coordinate to the palladium center, which may affect the catalytic activity. In some cases, protection of the amine group, for example as a Boc-carbamate, can lead to improved yields and shorter reaction times in Suzuki-Miyaura couplings of related aminomethylarylboronic acids. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mit.edu

Other Cross-Coupling Reaction Types

Sonogashira Coupling

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties onto heterocyclic scaffolds. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

For pyridine systems, the Sonogashira coupling has been successfully applied to various halopyridines. For instance, the coupling of 3-halogen-2-aminopyridines with terminal alkynes has been reported to proceed in moderate to excellent yields. scirp.orgresearchgate.net In a study on 2-amino-3-bromopyridines, the reaction with various terminal alkynes was effectively catalyzed by a system of palladium(II) trifluoroacetate, triphenylphosphine (B44618) (PPh3), and copper(I) iodide (CuI) in the presence of triethylamine (B128534) (Et3N) as the base and solvent. scirp.orgresearchgate.net These conditions demonstrate the compatibility of the amino group on the pyridine ring with the Sonogashira reaction, suggesting that a protected form of (6-halo-pyridin-2-yl)methanamine could potentially undergo similar transformations to introduce an alkynyl group at the 6-position.

A plausible reaction scheme for a derivative of the target compound would involve the coupling of a 6-halo-2-(protected aminomethyl)pyridine with a terminal alkyne. The choice of protecting group for the primary amine would be crucial to prevent side reactions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl and heteroaryl rings. The success of the Heck reaction is often dependent on the electronic nature of the substrates and the specific catalyst system employed. libretexts.orgyoutube.com

While direct examples on the "this compound" framework are scarce, the Heck reaction is widely used for functionalizing various aromatic and heteroaromatic systems. libretexts.orgyoutube.com For instance, palladium-catalyzed Heck reactions have been developed for a broad range of aryl bromides and chlorides with various olefins. organic-chemistry.org The reaction often requires a phosphine (B1218219) ligand to stabilize the palladium catalyst and a base to facilitate the elimination step. wikipedia.orglibretexts.org Given the electronic properties of the pyridine ring, a 6-halo derivative of this compound could potentially undergo a Heck reaction with an alkene to introduce a vinyl substituent. The primary amine would likely require protection to avoid interference with the catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or sulfonate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. nih.gov The reaction is known for its broad substrate scope, tolerating a wide variety of amines and aryl halides, including functionalized pyridines. researchgate.netlibretexts.orgacsgcipr.org

The application of the Buchwald-Hartwig amination to halopyridines is well-documented. researchgate.net For example, the coupling of deactivated aminothiophenecarboxylates with differently substituted halopyridines has been achieved using a palladium acetate (B1210297) catalyst with Xantphos as the ligand and cesium carbonate as the base. researchgate.net This indicates that even electronically deactivated halopyridines can participate in this transformation.

In the context of "this compound," two potential applications of the Buchwald-Hartwig reaction can be envisioned. First, the primary amine of the title compound itself could act as the nucleophile, coupling with an aryl halide to form a secondary amine. Secondly, a 6-halo precursor could be coupled with a variety of primary or secondary amines to introduce diverse amino substituents at the 6-position of the pyridine ring. The success of these transformations would depend on the careful selection of the palladium catalyst, ligand, and base to ensure compatibility with the other functional groups present in the molecule. wikipedia.orgacsgcipr.org

The following table summarizes the potential cross-coupling reactions for derivatives of "this compound" based on analogous systems.

| Reaction Type | Aryl Halide Substrate (Analogous) | Coupling Partner | Catalyst System (Example) | Product Type (Analogous) |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | 2-Amino-3-alkynylpyridine |

| Heck Reaction | Aryl Halide | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | Aryl-substituted Alkene |

| Buchwald-Hartwig Amination | Halopyridine | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | N-Aryl or N-Heteroaryl Amine |

Coordination Chemistry and Ligand Applications

Design Principles for (6-Isopropylpyridin-2-yl)methanamine as a Ligand

The design of this compound as a ligand is centered on its ability to act as a chelating agent, its steric profile, and the electronic properties conferred by its substituents.

Bidentate Coordination Modes

This compound typically functions as a bidentate N,N-donor ligand. purdue.edu It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. nih.gov This bidentate chelation is a common feature of 2-picolylamine and related ligands, leading to the formation of well-defined coordination complexes. nih.gov The chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

The coordination of such bidentate ligands can result in various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. For instance, with square-planar metals like Pd(II), it can form complexes of the type [M(ligand)Cl₂]. researchgate.net In the case of octahedral metal centers like Ni(II), it can form complexes such as [Ni(ligand)₂(H₂O)₂]²⁺, where two molecules of the bidentate ligand occupy the equatorial plane.

Steric and Electronic Tuning through Substitutions

The isopropyl group at the 6-position of the pyridine ring is a key feature in the design of this ligand, introducing significant steric bulk near the metal coordination site. Steric hindrance is a critical factor that can influence the coordination geometry, the stability of the complex, and its reactivity. rsc.org The bulky isopropyl group can prevent the formation of certain complex geometries or limit the number of ligands that can coordinate to the metal center. researchgate.net This steric crowding can lead to distortions in the coordination geometry, deviating from ideal bond angles and lengths. le.ac.uk For example, in related sterically encumbered pyridine-based ligands, bulky substituents have been shown to favor lower coordination numbers. researchgate.net

From an electronic perspective, the isopropyl group is an electron-donating alkyl group. Electron-donating substituents on the pyridine ring increase the electron density on the nitrogen atom, which can enhance the σ-donor properties of the ligand. rsc.org This, in turn, can affect the strength of the metal-ligand bond and influence the electronic properties of the metal center. However, the interplay between steric and electronic effects is complex; while the electronic effect might suggest stronger bonding, the steric hindrance could counteract this by forcing a longer, weaker bond. nih.gov The electronic properties of the ligand can also be modulated by introducing other substituents on the pyridine ring, allowing for fine-tuning of the metal center's redox potential and reactivity. researchgate.net

Synthesis and Characterization of Metal Complexes (Methodologies)

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes

The preparation of transition metal complexes with picolylamine-type ligands is typically achieved by mixing the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal, in a solvent like ethanol (B145695) or methanol (B129727). The reaction can often be carried out at room temperature or with gentle heating. nih.gov For instance, a Ni(II) complex with a picolylamine ligand has been synthesized by reacting the ligand with NiCl₂ in an ethanolic solution. worktribe.com Similarly, palladium(II) complexes can be prepared by reacting the ligand with a palladium(II) salt in an aqueous solution. nih.gov The resulting complexes can then be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon addition of a less-polar solvent.

| Metal Ion | Starting Metal Salt | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Ni(II) | (DME)NiBr₂ | Not specified | Reaction with ligand | rsc.org |

| Pd(II) | [Pd(H₂O)₄]²⁺ | Aqueous | Reaction with ligand in solution | nih.gov |

| Hf(IV) | HfCl₄ | Methanol | Reaction with ligand and co-ligand | core.ac.uk |

| Co(II) | CoCl₂·6H₂O | Acetonitrile | Reaction with ligand | researchgate.net |

Coordination Sphere Analysis via Crystallography

For picolylamine-type complexes, single-crystal X-ray diffraction analysis can confirm the bidentate coordination of the ligand and reveal the specific geometry around the metal center, such as square planar, tetrahedral, or octahedral. nih.gov For example, the crystal structure of a [Pd(picolylamine)(CBDCA)] complex revealed a square-planar geometry with the picolylamine ligand coordinated in a bidentate fashion. nih.gov In another example, the structure of a Hf(IV) complex with a substituted 2-picolylamino ligand was elucidated, showing the coordination of the picolylamine moiety. core.ac.uk The crystallographic data also provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the supramolecular structure.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Pd(pic)(CBDCA)]·2H₂O | Monoclinic | P2₁/c | Pd-N(py) = 2.033(4), Pd-N(amine) = 2.045(4) | N(py)-Pd-N(amine) = 82.3(2) | nih.gov |

| [Ni(picolylamine)₂(H₂O)₂]Cl₂ | Not specified | Not specified | Ni-N(py) and Ni-N(amine) in basal plane | Pseudo-octahedral N₄O₂ environment | |

| [L1HfIVDipic4-Cl] | Not specified | Not specified | Data for a substituted 2-picolylamino-bis-phenolate ligand | Distorted octahedral | core.ac.uk |

Influence of Ligand Architecture on Metal Center Properties

The specific architecture of the this compound ligand, particularly the presence and position of the isopropyl group, has a significant impact on the properties of the metal center. The combination of steric and electronic effects can modulate the reactivity, stability, and spectroscopic properties of the resulting metal complexes.

The steric bulk of the isopropyl group can create a specific pocket around the metal center, which can influence substrate access in catalytic applications and potentially lead to shape-selective catalysis. researchgate.net This steric hindrance can also affect the lability of other ligands coordinated to the metal, as well as the kinetics of ligand substitution reactions. nih.gov For instance, increased steric bulk on a ligand can slow down the rate of ligand exchange.

The electronic nature of the ligand, influenced by the electron-donating isopropyl group, can alter the redox potential of the metal center. An increase in electron density at the metal can make it more susceptible to oxidation. These electronic modifications can be systematically studied to fine-tune the catalytic activity of the metal complex for specific reactions. rsc.org The ligand's architecture also influences the spectroscopic properties of the complex, such as the d-d electronic transitions and the chemical shifts in NMR spectroscopy, which can provide further insights into the electronic structure of the metal center.

Electronic Structure Modulation

The electronic character of a metal complex is significantly influenced by the donor and acceptor properties of its ligands. In the case of this compound, the substituents on the pyridine ring play a crucial role in modulating the electronic environment of the coordinated metal ion.

Stabilization of Higher Oxidation States: By increasing the electron density on the metal center, the ligand can help to stabilize higher oxidation states of the metal.

Modulation of Redox Potentials: The increased electron-donating ability of the ligand can make the metal center more electron-rich, thereby making it easier to oxidize. This results in a cathodic shift (a less positive or more negative value) in the redox potential of the metal complex compared to complexes with less electron-donating ligands.

Influence on Ligand Field Strength: While the primary electronic effect of the isopropyl group is inductive, it can indirectly influence the ligand field strength. A more electron-rich pyridine nitrogen can form a stronger bond with the metal, potentially leading to a larger ligand field splitting energy (Δ).

| Functional Group | Electronic Effect | Influence on Metal Center |

| Isopropyl group | Electron-donating (+I) | Increases electron density, stabilizes higher oxidation states |

| Pyridyl nitrogen | σ-donor, π-acceptor | Primary coordination site, participates in metal-ligand bonding |

| Aminomethyl group | σ-donor | Completes the chelate ring, contributes to overall electron donation |

Steric Hindrance and Resultant Coordination Geometry

The spatial arrangement of ligands around a metal center, or coordination geometry, is heavily influenced by steric interactions between the ligands. The bulky isopropyl group at the 6-position of the pyridine ring in this compound imposes significant steric constraints that dictate the coordination geometry of its metal complexes. nih.govlibretexts.org

The proximity of the isopropyl group to the pyridyl nitrogen donor atom creates a sterically hindered pocket around the metal center. This steric bulk can lead to several important consequences for the coordination geometry:

Distortion from Ideal Geometries: The steric repulsion between the isopropyl group and other ligands in the coordination sphere can cause distortions from idealized geometries (e.g., octahedral, square planar, tetrahedral). numberanalytics.com This can manifest as elongated bond lengths and altered bond angles to relieve steric strain. For instance, in an octahedral complex, the ligands in the plane containing the isopropyl group may be pushed away, leading to a distorted structure.

Influence on Coordination Number: The steric bulk of the ligand can limit the number of ligands that can coordinate to the metal center, favoring lower coordination numbers. libretexts.org For a given metal ion, coordination with a sterically demanding ligand like this compound might result in a complex with a lower coordination number than would be observed with a less hindered ligand.

Control of Ligand-to-Metal Stoichiometry: The steric hindrance can control the stoichiometry of the resulting complex. For example, it might favor the formation of a 1:1 or 2:1 ligand-to-metal complex, whereas a less bulky ligand might form a 3:1 complex under similar conditions. This has been observed in the coordination chemistry of other bulky aminopyridinato ligands. nih.gov

Creation of a Chiral Environment: The steric bulk can create a specific and potentially chiral pocket around the metal center, which can be exploited in asymmetric catalysis.

The interplay between the chelate effect of the bidentate ligand, which favors coordination, and the steric hindrance from the isopropyl group, which can destabilize the complex, determines the final coordination geometry. In many cases, the steric demands of the ligand can be a powerful tool for controlling the structure and reactivity of metal complexes. cam.ac.uk

| Steric Feature | Effect on Coordination | Example of Consequence |

| Bulky Isopropyl Group | Increased steric hindrance near the metal center | Distortion of coordination geometry (e.g., non-ideal bond angles) numberanalytics.com |

| Proximity to Pyridyl-N | Repulsion with other coordinated ligands | Limitation of accessible coordination numbers libretexts.org |

| Chelate Ring Formation | Enforces a specific bite angle | Stabilization of the metal-ligand interaction |

Catalytic Applications and Mechanistic Investigations

(6-Isopropylpyridin-2-yl)methanamine-Derived Catalysts

Catalysts derived from this compound typically involve the coordination of the ligand to a metal center, such as ruthenium, iron, nickel, or palladium. The ligand's two nitrogen atoms can bind to the metal, forming a stable chelate ring, which is a common feature in many successful homogeneous catalysts. The modular nature of the ligand allows for further modifications to fine-tune the catalyst's properties.

In homogeneous catalysis, complexes of this compound and its derivatives are soluble in the reaction medium, which often leads to high activity and selectivity under mild conditions. The ability to modify the ligand structure provides a powerful tool for catalyst optimization. For instance, the amine group can be derivatized to form imines or amides, altering the electronic and steric environment around the metal center. This tunability is crucial for controlling the outcome of catalytic reactions. mdpi.com

Transition metal complexes featuring pyridine-based ligands are widely used in a variety of homogeneous catalytic processes. mdpi.comnsf.gov The fundamental principle behind their effectiveness lies in the cooperative effect between the metal center and the ligand. The ligand is not merely a spectator but actively participates in the catalytic cycle, for example, by influencing the electronic properties of the metal or by directly interacting with the substrate.

While homogeneous catalysts offer high activity, their separation from the product stream can be challenging. To address this, this compound-based catalysts can be immobilized on solid supports to create heterogeneous systems. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and reusability. osti.gov

Specific Catalytic Transformations

Catalysts derived from this compound are particularly promising for a range of important organic reactions, including transfer hydrogenation and olefin polymerization.

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols, with applications in the synthesis of fine chemicals and pharmaceuticals. worktribe.com Ruthenium complexes bearing nitrogen-donor ligands are among the most effective catalysts for this transformation. worktribe.combohrium.com While specific data for this compound is not abundant in publicly available literature, the closely related 1-(pyridin-2-yl)methanamine has been shown to form highly active ruthenium catalysts for the transfer hydrogenation of ketones. webofproceedings.org

The general mechanism for transfer hydrogenation catalyzed by such ruthenium complexes typically involves the formation of a ruthenium-hydride species as the active catalyst. webofproceedings.org This is often generated in situ from a precatalyst in the presence of a hydrogen donor, such as 2-propanol, and a base. The steric bulk of the isopropyl group in this compound is expected to influence the stereoselectivity of the reduction, particularly in the asymmetric transfer hydrogenation of prochiral ketones.

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | 2-(2-pyridyl)benzimidazole | KOH | 2-Propanol | 82 | 91 | bohrium.com |

| [RuCl₂(p-cymene)]₂ | 2,2'-bibenzimidazole | Not specified | 2-Propanol | 130 | 95 | webofproceedings.org |

| trans-[RuCl₂(PPh₂(OEt))((R,R)-Ph-pybox)] | (R,R)-Ph-pybox / PPh₂(OEt) | NaOᵗBu | 2-Propanol | 82 | >99 | mdpi.com |

Late transition metal complexes, particularly those of nickel and palladium, with nitrogen-based ligands have revolutionized the field of olefin polymerization, allowing for the synthesis of polyolefins with unique microstructures. mdpi.comjuniperpublishers.com The structure of the ligand plays a critical role in determining the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. mdpi.comjuniperpublishers.com

While direct examples of this compound in olefin polymerization are not widely reported, related amino-pyridine and imino-pyridine iron complexes have been investigated for the polymerization of olefins like styrene (B11656). nsf.gov For instance, iron(II) complexes with ligands of the type [2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N] have been shown to catalyze styrene polymerization. nsf.gov The steric and electronic properties of the ligand, including substituents on the pyridine (B92270) ring and the amine group, significantly impact the catalytic performance. The isopropyl group on the this compound ligand would likely influence the rate of chain transfer and chain propagation, thereby affecting the polymer's properties.

| Catalyst | Cocatalyst | Temperature (°C) | Activity (g/(mol·h)) | Polymer Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| α-diimine Nickel Complex | MMAO | Not specified | 1.4 x 10⁵ | >10⁶ | mdpi.com |

| α-diimine Palladium Complex | Not specified | Not specified | 3.2 x 10⁶ | 538,000 | morressier.com |

| Iminopyridyl Nickel Complex | Et₂AlCl | High | 10⁶ | Highly-branched | juniperpublishers.com |

Beyond transfer hydrogenation and olefin polymerization, metal complexes of this compound and its derivatives have potential applications in a variety of other organic transformations. For example, iron complexes with nitrogen-donor ligands have been explored as catalysts for oxidation reactions and atom transfer radical polymerization (ATRP). nsf.govmdpi.com The ability of the ligand to stabilize different oxidation states of the metal is a key factor in these catalytic processes.

Furthermore, the immobilization of such complexes on solid supports could open up their use in a broader range of applications, including as catalysts for C-C coupling reactions or other fine chemical syntheses in environmentally friendly solvent systems. osti.gov The rich coordination chemistry of pyridine-amine ligands suggests that a wide array of catalytic activities can be expected from their metal complexes. mdpi.com

Elucidation of Catalytic Reaction Mechanisms

Understanding the precise steps of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For metal complexes incorporating this compound, a multi-faceted approach combining kinetic analysis, spectroscopic observation of key intermediates, and computational modeling provides a comprehensive picture of the reaction pathway.

Kinetic studies are fundamental in determining the rate law of a catalytic reaction, which in turn provides insights into the composition of the rate-determining step. For a hypothetical transfer hydrogenation of a ketone catalyzed by a ruthenium complex of this compound, a series of experiments would be conducted to determine the reaction order with respect to the catalyst, the hydrogen donor (e.g., isopropanol), and the substrate (ketone).

A typical experimental setup would involve monitoring the concentration of the product alcohol over time under varying initial concentrations of the reactants and catalyst. The initial rates of the reaction are then calculated and plotted against the concentrations to determine the reaction order.

Table 1: Hypothetical Kinetic Data for the Transfer Hydrogenation of Acetophenone

| Entry | [Catalyst] (mM) | [Acetophenone] (M) | [Isopropanol] (M) | Initial Rate (M/s) |

| 1 | 1.0 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 2.0 | 0.1 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 1.0 | 0.2 | 1.0 | 1.6 x 10⁻⁵ |

| 4 | 1.0 | 0.1 | 2.0 | 3.1 x 10⁻⁵ |

From this hypothetical data, a rate law can be derived. For instance, the data suggests that the reaction is first order in both the catalyst and the hydrogen donor, and zero order in the substrate. This would lead to a rate law of:

Rate = k[Catalyst][Isopropanol]

This rate law implies that the substrate is not involved in the rate-determining step of the reaction. Such a finding would be consistent with a mechanism where the formation of the active metal-hydride species is the slow step. In studies of similar nickel complexes with chiral (pyridyl)imine ligands in asymmetric transfer hydrogenation, kinetic analyses have been crucial in understanding the catalytic process. nih.govrsc.org

To directly observe the species involved in the catalytic cycle, various spectroscopic techniques are employed. In-situ monitoring of the reaction mixture can provide evidence for the formation and consumption of catalytic intermediates.

NMR Spectroscopy: High-resolution NMR, particularly ¹H and ³¹P (if applicable), is a powerful tool for characterizing the catalyst structure and observing its transformation during the reaction. For instance, the formation of a metal-hydride intermediate is often detectable by a characteristic upfield shift in the ¹H NMR spectrum.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for observing changes in the coordination environment of the ligand and for detecting the presence of certain functional groups, such as metal-hydride bonds or carbonyl groups in co-ligands. The C=N stretching frequency in related pyridyl-imine complexes has been used to probe the electronic effects upon coordination to a metal center. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy can monitor changes in the oxidation state of the metal center. The appearance and disappearance of specific absorption bands can be correlated with the different stages of the catalytic cycle. osti.gov

Table 2: Spectroscopic Signatures of Key Intermediates in a Hypothetical Catalytic Cycle

| Intermediate | Spectroscopic Technique | Characteristic Signal |

| Pre-catalyst | ¹H NMR | Signals corresponding to the coordinated this compound ligand. |

| Active Hydride Species | ¹H NMR | Upfield resonance between -5 and -20 ppm. |

| Metal-Alkoxide Intermediate | ¹³C NMR | Downfield shift of the alkoxide carbon. |

| Product Complex | ¹H NMR | Signals for the coordinated product and regenerated catalyst. |

These spectroscopic techniques, when used in combination, allow for the construction of a detailed picture of the species present in the catalytic cycle.

Density Functional Theory (DFT) has become an indispensable tool for elucidating catalytic mechanisms. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. researchgate.net This provides a theoretical framework to support and interpret experimental observations.

For a catalytic system involving this compound, DFT calculations could be used to:

Model the structure of the active catalyst and its coordination to the substrate and other species.

Calculate the energy barriers for different proposed mechanistic steps, thereby identifying the most likely reaction pathway and the rate-determining step.

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of proposed intermediates, which can then be compared with experimental data for validation. acs.orgbiointerfaceresearch.com

Understand the role of the isopropyl group in influencing the stereoselectivity of the reaction by comparing the energies of transition states leading to different stereoisomers.

Table 3: Hypothetical DFT-Calculated Energy Profile for a Catalytic Step

| Species | Relative Free Energy (kcal/mol) |

| Catalyst + Substrate | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate Complex | -5.7 |

| Transition State 2 | +21.5 |

| Catalyst + Product | -12.3 |

By integrating the findings from kinetic studies, spectroscopic analysis, and computational modeling, a comprehensive and well-supported mechanism for the catalytic application of this compound complexes can be established.

Structure Activity Relationship Sar and Derivative Design Methodologies

Systematic Modification of the (6-Isopropylpyridin-2-yl)methanamine Scaffold

The process of optimizing a lead compound like this compound involves the systematic alteration of its three primary components: the pyridine (B92270) ring, the methanamine moiety, and the isopropyl group.

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and pi-stacking interactions, which can enhance aqueous solubility and metabolic stability compared to a simple benzene (B151609) ring. nih.gov Modifications to the pyridine ring of the this compound scaffold are a key strategy for modulating biological activity. Research on related pyridine derivatives provides insights into potential modifications.

Key positions on the pyridine ring (positions 3, 4, and 5) are primary targets for substitution to explore their impact on efficacy and selectivity. For instance, the introduction of a bromine atom at the 3-position, creating (3-Bromo-6-isopropylpyridin-2-yl)methanamine, provides a handle for further functionalization through cross-coupling reactions. Studies on analogous 2-aminopyridine (B139424) structures have shown that the nature and position of substituents significantly affect bioactivity. nih.gov For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or carbonyl (-C=O) groups can enhance activity, whereas halogen atoms or other bulky groups can sometimes decrease it. nih.gov

In the development of anti-mycobacterial agents based on a pyrazolopyrimidine core, various substitutions on a linked (pyridin-2-yl)methylamine side chain were explored. semanticscholar.org This research indicated that small, electron-withdrawing groups, such as fluorine, were well-tolerated and could enhance activity, while larger substituents could be detrimental. semanticscholar.org Another study on inhibitors of lysyl oxidase-like 2 (LOXL2) utilized a 4-(aminomethyl)pyridine (B121137) scaffold where a trifluoromethyl (-CF3) group was placed at the 6-position, highlighting the utility of strong electron-withdrawing groups to modulate the electronic properties of the ring. nih.gov

Table 1: Potential Structural Variations at the Pyridine Ring and Their Rationale

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Rationale / Example from Related Compounds |

| Position 3 | Halogens (e.g., -Br, -Cl, -F) | Can modulate electronic properties and provide sites for further synthesis. | Bromination at position 3 is a known modification. Fluoro groups are often used to enhance binding affinity. semanticscholar.org |

| Position 4 | Small Alkyl or Polar Groups | May influence solubility and interaction with solvent or target. | SAR on related pyridines shows this position is sensitive to substitution. |

| Position 5 | Hydrogen Bond Donors/Acceptors (-OH, -NH2) | Can form specific interactions with a biological target to increase potency and selectivity. nih.gov | Hydroxyl and amino groups are known to enhance the antiproliferative activity of pyridine derivatives. nih.gov |

| Position 3, 4, or 5 | Electron-Withdrawing Groups (-CN, -NO2) | Alters the pKa of the pyridine nitrogen and the electronic character of the ring. | Can influence binding and metabolic stability. |

The methanamine group at the 2-position is a critical functional handle. It acts as a basic center and a nucleophile, allowing it to form ionic bonds or hydrogen bonds with biological targets. Its primary amine nature also makes it a versatile point for synthetic elaboration.

One common modification is N-acylation , where the amine is converted to an amide. This transformation neutralizes the basicity of the amine and introduces a new substituent that can explore additional binding pockets in a target protein. In the development of LOXL2 inhibitors, the aminomethyl group was acylated with a complex (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone moiety, which proved critical for achieving high potency and selectivity. nih.gov

The methanamine can also serve as a linker , connecting the (6-isopropylpyridin-2-yl) core to other molecular fragments or scaffolds. Research into anti-mycobacterial compounds demonstrated that the (pyridin-2-yl)methanamine unit could be effectively linked to a larger pyrazolo[1,5-a]pyrimidine (B1248293) system, with the nitrogen atom becoming part of the final structure's core. semanticscholar.orgmdpi.com

Table 2: Representative Modifications of the Methanamine Moiety

| Modification Type | Resulting Functional Group | Potential Effect | Example Application |

| N-Acylation | Amide | Neutralizes basicity; introduces groups for new interactions. | Formation of a complex amide in LOXL2 inhibitors improved potency. nih.gov |

| N-Alkylation | Secondary or Tertiary Amine | Modulates basicity and steric bulk around the nitrogen. | Can fine-tune binding affinity and pharmacokinetic properties. |

| N-Sulfonylation | Sulfonamide | Introduces a strongly hydrogen-bonding group. | Often used to mimic phosphate (B84403) groups or form strong H-bonds. |

| Use as Linker | Incorporation into a larger heterocycle | Connects the pyridine scaffold to another pharmacophore. | Linking to a pyrazolopyrimidine core for anti-TB agents. mdpi.com |

The isopropyl group at the 6-position significantly influences the molecule's properties. Its primary role is to provide steric bulk, which can serve several purposes. Steric hindrance can orient the molecule within a binding site, shield adjacent parts of the molecule (like the pyridine nitrogen) from metabolic enzymes, and enhance binding affinity through van der Waals interactions if it fits well into a hydrophobic pocket of the target. The 2-(pyridin-2-yl)isopropyl (PIP) amine has been used as a directing group in synthesis, where the gem-dimethyl moiety was found to accelerate certain reactions, underscoring the group's chemical influence. snnu.edu.cn

However, SAR studies on other pyridine derivatives caution that bulky groups can also be detrimental to activity if they cause a steric clash with the target receptor. nih.gov Therefore, exploring the impact of the substituent at the 6-position is a crucial aspect of SAR. This involves:

Varying Alkyl Size: Replacing the isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl, cyclohexyl) alkyl groups to determine the optimal size for the target's hydrophobic pocket.

Introducing Functionality: Replacing the isopropyl group with other functionalities, such as a cyclopropyl (B3062369) group for conformational rigidity or a trifluoromethyl group for its electronic effects. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

High-Resolution ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For (6-Isopropylpyridin-2-yl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropyl group, and the methylene (B1212753) and amine protons of the methanamine group. The chemical shifts (δ) are influenced by the electronic environment, and spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, septets), which reveal the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine H-3 | 7.2-7.4 | d | ~7-8 |

| Pyridine H-4 | 7.6-7.8 | t | ~7-8 |

| Pyridine H-5 | 7.1-7.3 | d | ~7-8 |

| Isopropyl CH | 3.0-3.2 | septet | ~7 |

| Isopropyl CH₃ | 1.2-1.4 | d | ~7 |

| Methylene CH₂ | 3.8-4.0 | s | N/A |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-3, H-4, and H-5) and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C-6 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation.

Solid-State NMR Applications

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the alkyl and aromatic groups, C=C and C=N bonds of the pyridine ring, and C-N bonds.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium, often two bands for primary amine |

| C-H Stretch (aromatic) | 3000-3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=N, C=C Stretch (pyridine ring) | 1450-1600 | Medium to strong |

| N-H Bend (amine) | 1550-1650 | Medium |

| C-H Bend (aliphatic) | 1370-1470 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint. While a dedicated Raman spectrum for this compound is not available in published literature, its characteristic spectral features can be predicted based on analyses of pyridine, 2-picolylamine, and other substituted pyridine derivatives. nih.govaps.org

The spectrum would be dominated by vibrations of the pyridine ring, with contributions from the aminomethyl and isopropyl substituents. The C₂ᵥ point-group symmetry of the parent pyridine molecule gives rise to distinct Raman-active modes. aps.org Substitution breaks this symmetry, but the core vibrational characteristics remain. Key expected Raman bands for this compound would include the ring breathing modes, C-H stretching, and vibrations specific to the alkyl and amine groups.

For instance, studies on 6-bromopyridine-2-carbaldehyde, a similarly 2,6-disubstituted pyridine, provide insight into how substituents influence the vibrational modes, allowing for detailed assignment of Raman active Ag and Bg modes in crystalline forms. iku.edu.tr The introduction of the isopropyl group would introduce strong bands corresponding to C-C and C-H vibrations of this moiety, while the aminomethyl group would add N-H and C-N stretching vibrations.

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive, based on data from pyridine and its derivatives. aps.orgiku.edu.tr

| Wave Number (cm⁻¹) | Vibrational Assignment |

| ~3300 - 3400 | N-H stretching (aminomethyl group) |

| ~3050 - 3100 | Aromatic C-H stretching (pyridine ring) |

| ~2870 - 2960 | Aliphatic C-H stretching (isopropyl & methyl groups) |

| ~1600 | Ring C=C and C=N stretching |

| ~1450 - 1480 | CH₂ scissoring & CH₃ asymmetric bending |

| ~1000 - 1030 | Ring breathing mode (symmetric) |

| ~800 | Ring out-of-plane bending |

| ~620 | Ring deformation |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with high confidence. researchgate.net For this compound (C₉H₁₄N₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would aim to detect the protonated molecular ion, [M+H]⁺, and confirm its mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 2: Theoretical HRMS Data for this compound

| Species | Formula | Theoretical m/z |

| Neutral Molecule | C₉H₁₄N₂ | 150.115698 |

| Protonated Ion | [C₉H₁₅N₂]⁺ | 151.123523 |

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines. nih.gov The picolylamine moiety is known to be highly active in positive-ion ESI-MS due to the basicity of its nitrogen atoms, which are readily protonated. ub.edu Analysis of this compound would be expected to yield an intense signal for the protonated molecule [M+H]⁺ at m/z 151.12.

Tandem mass spectrometry (ESI-MS/MS) would be used to further elucidate the structure by fragmenting the parent ion. Based on studies of related picolylamine derivatives, a characteristic fragmentation pathway involves the formation of a product ion at m/z 109. researchgate.net This corresponds to the pyridinylmethyl cation, demonstrating the lability of the bond between the amine and the rest of the substituent. Other potential fragmentations include the neutral loss of ammonia (B1221849) (NH₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing volatile and semi-volatile compounds. cdc.govnih.gov For this compound, analysis would involve injection into the GC, where it would be separated from other components before entering the mass spectrometer for ionization, typically via electron impact (EI).

The resulting mass spectrum is a fragmentation pattern that serves as a molecular fingerprint. While a library spectrum for this specific compound is not available, the fragmentation pattern can be predicted based on established principles. whitman.edu The molecular ion peak (M⁺) at m/z 150 would likely be observed. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond between the α and β carbons of the isopropyl group, leading to the loss of a methyl radical (•CH₃) and a prominent peak at m/z 135 (M-15). This is favored as it results in a stable secondary carbocation.

Benzylic-type cleavage: Fission of the C-C bond between the pyridine ring and the aminomethyl group is a highly probable fragmentation, leading to the formation of a stable pyridinylmethyl cation.

Loss of the isopropyl group: Cleavage of the bond between the pyridine ring and the isopropyl group, resulting in a peak at m/z 107 (M-43).

Table 3: Predicted Major EI Fragmentation Ions for this compound This table is predictive, based on general fragmentation rules. whitman.edunih.gov

| m/z | Predicted Fragment Ion |

| 150 | [C₉H₁₄N₂]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ (Loss of a methyl radical from isopropyl) |

| 107 | [M - C₃H₇]⁺ (Loss of the isopropyl group) |

| 93 | [C₅H₄N-CH₂]⁺ (Pyridinylmethyl cation after rearrangement) |

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure of the free base this compound has not been reported, picolylamine-type ligands are known to readily form stable, crystalline complexes with a wide variety of transition metals. nih.govnih.govrsc.org An SCXRD analysis of such a complex would provide unambiguous proof of its structure.

The analysis would reveal key structural parameters, including bond lengths, bond angles, and the coordination geometry around the metal center. The this compound ligand would be expected to act as a bidentate chelating agent, coordinating to a metal ion through both the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered ring.

As an illustrative example, the crystallographic data for a related aminopyridine derivative, (2,6-diisopropyl-phenyl)-pyridin-2-ylmethyl-amine, shows the type of detailed information that can be obtained. researchgate.net

Table 4: Example Crystallographic Data for a Related Aminopyridine Derivative Data from (2,6-diisopropyl-phenyl)-pyridin-2-ylmethyl-amine, presented for illustrative purposes. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.352(2) |

| b (Å) | 9.604(2) |

| c (Å) | 10.910(2) |

| α (°) | 74.91(2) |

| β (°) | 83.56(2) |

| γ (°) | 70.71(2) |

| Volume (ų) | 797.2 |

| Z (Formula units) | 2 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing the solid-state nature of a compound. It provides detailed information on the crystallinity, phase purity, and crystal structure of a material. mdpi.commdpi.com For this compound, PXRD analysis is crucial for identifying its crystalline form, screening for different polymorphic structures, and ensuring the homogeneity of a solid batch. mdpi.com

The technique operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the crystalline lattice planes of a sample at specific angles (θ). mdpi.com The resulting diffraction pattern is a unique fingerprint of the crystalline solid. Analysis of the pattern, including the position (2θ) and intensity of the diffraction peaks, allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. researchgate.netresearchgate.net

In a typical analysis of a crystalline powder of this compound, the sample would be gently packed into a holder and scanned over a range of 2θ angles. govinfo.gov The resulting diffractogram would be compared against reference patterns or analyzed to determine its crystal system. The presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad, diffuse halos would suggest an amorphous nature.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Organic Compound This table presents hypothetical data to illustrate the typical format of PXRD results for a compound like this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 100 |

| 23.8 | 3.74 | 60 |

| 28.9 | 3.09 | 75 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons that can be excited to higher energy orbitals, resulting in characteristic absorption bands.

Fluorescence spectroscopy is a complementary technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV light are fluorescent. However, substituted aminopyridine and aminopyrimidine derivatives are often fluorescent, particularly in polar solvents. nih.govnih.gov The introduction of an amino group to a heterocyclic ring can lead to the formation of fluorescent compounds. nih.gov

For this compound, studies would involve dissolving the compound in various solvents of differing polarity to investigate its absorption and emission properties. nih.govresearchgate.net The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), while the fluorescence spectrum would show the emission wavelength (λem) when excited at or near the λmax. The relationship between solvent polarity and fluorescence intensity can provide insights into the nature of the excited state. nih.gov For instance, many amino-substituted heterocyclic compounds exhibit their highest fluorescence intensity in polar protic solvents like methanol (B129727) or ethanol (B145695). nih.gov

Table 2: Representative Spectroscopic Data in Solution This table illustrates the kind of data obtained from UV-Vis and fluorescence studies, based on findings for analogous amino-substituted heterocycles. nih.gov

| Solvent | Absorption Maximum (λabs, nm) | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) |

| Hexane | 275 | 275 | 365 |

| Chloroform | 280 | 280 | 380 |

| Ethanol | 282 | 282 | 395 |

| Methanol | 283 | 283 | 398 |

Advanced Hyphenated and Surface Characterization Techniques

Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of pure compounds. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most relevant coupled techniques.

In this approach, the sample is first injected into the chromatograph. The components of the sample are separated based on their physical properties (e.g., boiling point, polarity) as they pass through the chromatography column. Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can confirm the molecular weight of the compound and offer structural information through its fragmentation pattern. researchgate.net This coupling allows for both the quantification of the compound's purity (from the chromatogram) and its structural confirmation (from the mass spectrum).

Table 3: Illustrative Data from a Hyphenated Chromatography-Mass Spectrometry (GC-MS) Analysis This table shows typical data that would be generated for this compound.

| Parameter | Value | Description |

| Retention Time (tR) | 8.5 min | The time taken for the compound to pass through the GC column. |

| Molecular Ion Peak [M]+ | 150.2 m/z | Corresponds to the mass of the intact molecule. |